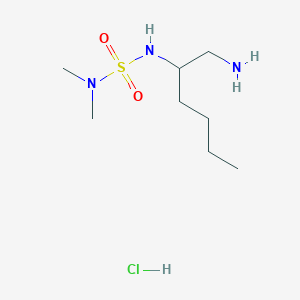![molecular formula C17H18ClFN2O3 B7640060 N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7640060.png)
N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride involves the inhibition of various cellular pathways such as the EGFR pathway and the NMDA receptor pathway. It has been shown to bind to the active site of these receptors, thereby preventing the binding of their respective ligands and inhibiting their downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects such as the inhibition of cancer cell growth, modulation of neurotransmitter receptor activity, and improvement of cognitive function. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride in lab experiments include its high potency, selectivity, and ability to target specific cellular pathways. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride. These include the development of novel drugs based on its scaffold, the identification of new targets for its inhibition, and the evaluation of its safety and efficacy in preclinical and clinical trials. Additionally, further studies are needed to determine its potential applications in other fields such as immunology and infectious diseases.
Conclusion:
This compound is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations as a research tool and drug candidate.
Synthesemethoden
The synthesis method of N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride involves the reaction of morpholine-2-carboxylic acid with 4-(3-fluorophenoxy)aniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then treated with hydrochloric acid to obtain the final product in the form of a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting the epidermal growth factor receptor (EGFR) pathway. In neuroscience, it has been found to modulate the activity of neurotransmitter receptors such as the N-methyl-D-aspartate (NMDA) receptor, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease. In drug discovery, it has been used as a scaffold for the development of novel drugs with improved pharmacological properties.
Eigenschaften
IUPAC Name |
N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3.ClH/c18-12-2-1-3-15(10-12)23-14-6-4-13(5-7-14)20-17(21)16-11-19-8-9-22-16;/h1-7,10,16,19H,8-9,11H2,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOJMSRXTGFGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)NC2=CC=C(C=C2)OC3=CC(=CC=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-piperidin-3-yl-N-[4-(thiadiazol-4-yl)phenyl]butanamide;hydrochloride](/img/structure/B7639983.png)
![5-[4-(2-Fluorophenyl)butan-2-ylamino]-1-methylpiperidin-2-one](/img/structure/B7639997.png)


![3-amino-N-[2-(2-methoxyphenoxy)ethyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7640006.png)
![N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride](/img/structure/B7640011.png)

![tert-butyl N-[[2-[1-(2,4-dimethylpyrimidin-5-yl)ethylamino]cyclopentyl]methyl]carbamate](/img/structure/B7640049.png)
![1-(5-fluoropyridin-3-yl)-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]ethanamine](/img/structure/B7640061.png)

![2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide](/img/structure/B7640071.png)
![1-(4,5-dimethyl-1,2,4-triazol-3-yl)-N-[(5-ethylfuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B7640072.png)

![N-[1-(4-bromopyrazol-1-yl)propan-2-yl]-3,3,3-trifluoropropan-1-amine](/img/structure/B7640084.png)